Tesmilifene
Übersicht
Beschreibung
Tesmilifene (INN; developmental code names YMB-1002, BMS-217380-01), also known as N,N-diethyl-2-(4-phenylmethyl)ethanamine (DPPE), is a small-molecule antineoplastic drug and chemopotentiator that was under development by YM BioSciences for the treatment of breast cancer in the 2000s but was never marketed .
Synthesis Analysis
The synthesis of Tesmilifene involves two stages. The first stage involves the metallation of p-benzylphenol with sodium hydride in N,N-dimethyl-formamide. The second stage involves the alkylation of 2-chloro-N,N-diethylethylamine hydrochloride in N,N-dimethyl-formamide at 80°C for 2 hours .
Molecular Structure Analysis
Tesmilifene has a molecular formula of C19H25NO and a molar mass of 283.415 g/mol . It is a diphenylmethane derivative that is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER), and as such, it is not a selective estrogen receptor modulator (SERM) .
Chemical Reactions Analysis
Although the exact mechanism of action is not known, one study proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently .
Physical And Chemical Properties Analysis
Tesmilifene has a density of 1.0±0.1 g/cm3, a boiling point of 397.0±30.0 °C at 760 mmHg, and a flash point of 116.8±26.9 °C .
Wissenschaftliche Forschungsanwendungen
Modification of Blood-Brain Barrier Functions
Tesmilifene, a tamoxifen analog, has shown potential in modifying brain endothelial functions and opening the blood-brain/blood-glioma barrier. This could have significant implications in treating brain tumors, as it allows for increased permeability and potentially more effective drug delivery to the brain. Tesmilifene has been found to increase the permeability of the blood-brain barrier in animal and culture models, specifically in the rat RG2 glioma model, by affecting the barrier integrity in brain endothelial cells and inhibiting the activity of efflux pumps like P-glycoprotein and multidrug resistance-associated protein-1. This action may have therapeutic relevance for brain tumors (Walter et al., 2015).
Enhancing Cytotoxicity in Cancer Treatment
Tesmilifene has been studied for its role in enhancing the cytotoxicity of natural product drugs against multidrug-resistant cancer cell lines. This includes human head and neck squamous cell carcinoma and breast carcinoma cell lines. Its ability to enhance the cytotoxicity of drugs like docetaxel, paclitaxel, epirubicin, doxorubicin, and vinorelbine, particularly in drug-resistant cell lines, suggests that tesmilifene could be effective in treating tumors that are resistant to natural product drugs. The mechanism appears to be related to the expression of an ABC pump-dependent, multidrug-resistant phenotype (Ferguson et al., 2009).
Potential Action in Breast Cancer Chemotherapy
Tesmilifene's role in breast cancer chemotherapy has been hypothesized to involve killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump. This hypothesis arose from a trial where tesmilifene, added to doxorubicin, achieved a significant survival advantage over doxorubicin alone in advanced breast cancer, despite equivalent early endpoints. Tesmilifene may allow chemotherapy drugs to kill a critical population of aggressive, multi-drug resistant cells, potentially offering a molecular mechanism for its effectiveness (Vincent, 2006).
Interaction with Drug-Resistant Breast Tumor Cells
In studies involving breast tumor cells, tesmilifene showed an ability to augment the cytotoxicity of various chemotherapy agents specifically in drug-resistant cell lines. This was independent of P-glycoprotein status, suggesting that its effect on chemotherapy drug cytotoxicity in drug-resistant cells is not P-gp-specific. This finding is significant in understanding tesmilifene's potential role in preventing the development of drug-resistant tumors over time (Hembruff et al., 2006).
Impact on Quality of Life in Breast Cancer Treatment
Tesmilifene, combined with doxorubicin, showed a significant improvement in survival compared to doxorubicin alone in a clinical trial for advanced breast cancer. However, the study noted that tesmilifene was associated with unusual toxicities like hallucinations, nausea, and vomiting, which could impact short-term quality of life. This aspect is crucial in considering the overall treatment approach involving tesmilifene (Liu et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIXBCVWIPOYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92981-78-7 (hydrochloride) | |
Record name | Tesmilifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045661 | |
Record name | Tesmilifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene. | |
Record name | Tesmilifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tesmilifene | |
CAS RN |
98774-23-3 | |
Record name | Tesmilifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98774-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesmilifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesmilifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesmilifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESMILIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.